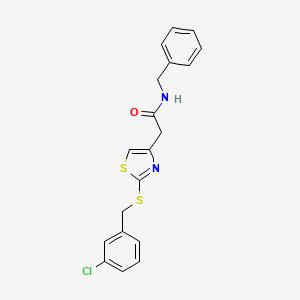

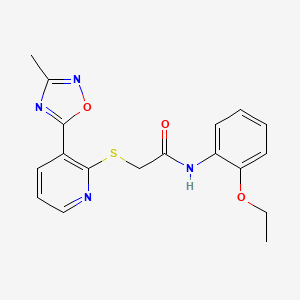

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

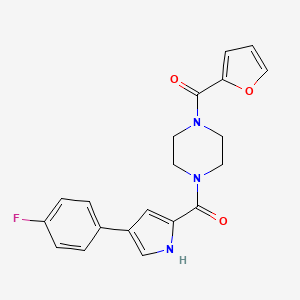

The compound “5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole” is a heterocyclic compound with a molecular weight of 231.25 and a molecular formula of C12 H13 N3 O2 . It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom .

Synthesis Analysis

The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: C1C(CN1)c1nc(COc2ccccc2)no1 .科学的研究の応用

Synthesis and Biological Activity

The research into 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole and related compounds has demonstrated a broad spectrum of biological activities, making them of great interest in scientific research. These compounds have been synthesized and assessed for their antimicrobial, antioxidant, antituberculosis, and anticancer properties. For instance, the synthesis of Schiff base indolyl-1,3,4-oxadiazole derivatives has revealed compounds with excellent antibacterial, radical scavenging activities, and significant antifungal activity. Moreover, some derivatives exhibited remarkable cytotoxic activity against tumor cell lines and strong antioxidant power, highlighting their potential in the development of novel therapeutic agents (Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019).

Antimicrobial Screening

Further studies on quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives have demonstrated their effectiveness against various bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. This indicates the potential of these compounds in addressing antibiotic resistance and the development of new antimicrobial agents (N. Desai, A. Dodiya, 2014).

Anticancer and Antituberculosis Activities

The antimicrobial evaluation of quinoline-oxadiazole-based azetidinone derivatives revealed their significant correlations with antimicrobial activity, suggesting their usefulness in combating infectious diseases. The exploration of these compounds extends to their anticancer and antituberculosis activities, offering a promising avenue for the development of new therapeutic strategies (A. Dodiya, N. Shihory, N. Desai, 2012).

特性

IUPAC Name |

5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-4-10(5-3-1)16-8-11-14-12(17-15-11)9-6-13-7-9/h1-5,9,13H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGVCGRQMCUSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2579182.png)

![Methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2579189.png)

![Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate](/img/structure/B2579190.png)

![(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2579192.png)